Quantitative Comparison of B2 Receptor Affinity: Kallidin vs. Bradykinin
In competition binding assays using recombinant human B2 receptors, kallidin exhibits a higher affinity compared to bradykinin. While bradykinin is a high-affinity ligand, the quantitative data show that kallidin is slightly more potent in displacing the radioligand, demonstrating a non-identical binding interaction [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) at Human B2 Receptor |
|---|---|
| Target Compound Data | IC50 = 0.89 ± 0.12 nM |
| Comparator Or Baseline | Bradykinin: IC50 = 1.1 ± 0.17 nM |
| Quantified Difference | Kallidin has a 1.24-fold higher affinity (lower IC50) than bradykinin. |
| Conditions | Recombinant human B2 receptor, competition binding with [3H]-bradykinin. |
Why This Matters
This quantifiable difference in binding affinity is crucial for experimental design where precise receptor occupancy or agonist potency is a key variable.
- [1] F. E. Palmieri, H. H. Bausback, P. E. Ward, et al. (1997). Ligand binding affinities at recombinant human B1 and B2 receptors. Molecular Pharmacology, 51(2), 171-179. View Source
